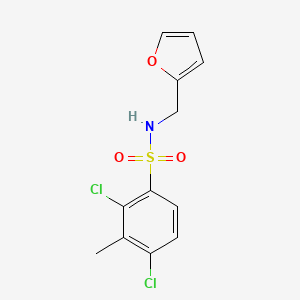
N'-(4,6-dimethyl-2-pyrimidinyl)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinohydrazide derivatives involves several chemical reactions, starting from basic precursors to the final compound. One approach includes the cyclization of thiosemicarbazide precursors in the presence of metal nitrates to form the desired nicotinohydrazide structure. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of nicotinohydrazide derivatives is characterized by X-ray crystallography, revealing intricate details about the arrangement of atoms within the molecule. The structure often features hydrogen bonds and π-stacking interactions, which contribute to its stability and interaction with other molecules. For example, the (Z)-N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide compound exhibits hydrogen bonds and π-stacking, stabilizing its crystal structure (Gueye et al., 2021).
Chemical Reactions and Properties
Nicotinohydrazide derivatives participate in various chemical reactions, including alkylation, aminomethylation, and acylation, depending on the functional groups present in the molecule. These reactions are crucial for modifying the compound's chemical properties for specific applications. For instance, the reaction of the hydrazide of 4,6-dimethyl-2-pyrimidinecarboxylic acid with potassium ethylxanthate led to the formation of a product with potential for further chemical modifications (Mekuskiene et al., 1993).
Physical Properties Analysis
The physical properties of nicotinohydrazide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and potential for various applications. These properties are determined through spectroscopic methods and thermal analysis, providing insights into the stability and reactivity of the compound under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of nicotinohydrazide derivatives. These compounds have shown a range of activities, such as antimicrobial and anticancer effects, attributed to their molecular structure and the presence of specific functional groups. Studies on derivatives like N1-nicotinoyl-4′-(sulfa/substituted phenylazo)-1,2-diazole-4,6-dimethyl pyrimidin-5-one have demonstrated termiticidal activity, highlighting the diverse chemical properties of this class of compounds (Singh et al., 2002).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “N’-(4,6-dimethyl-2-pyrimidinyl)nicotinohydrazide” could involve more detailed investigations into its synthesis, properties, and potential applications. This could include studies on its reactivity, potential uses in chemical synthesis, and any biological activity .
Propiedades
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-6-9(2)15-12(14-8)17-16-11(18)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTFXQICQZQFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)

![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

